Bis(1,3-propanediaminE)copper(ii)dichloride

Description

Properties

Molecular Formula |

C6H20Cl2CuN4 |

|---|---|

Molecular Weight |

282.70 g/mol |

IUPAC Name |

copper;propane-1,3-diamine;dichloride |

InChI |

InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

HSUSKWQWIPIFEB-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)CN.C(CN)CN.[Cl-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bis(1,3-propanediaminE)copper(ii)dichloride typically involves dissolving copper(ii) chloride in water and gradually adding 1,3-propanediamine to the solution. The mixture is then titrated to an appropriate pH and the solid product is obtained through filtration or crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-propanediaminE)copper(ii)dichloride undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in the oxidation of hydroquinones with oxygen.

Reduction: It can participate in reduction reactions under specific conditions.

Substitution: It can undergo ligand substitution reactions where the 1,3-propanediamine ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized hydroquinones, while substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

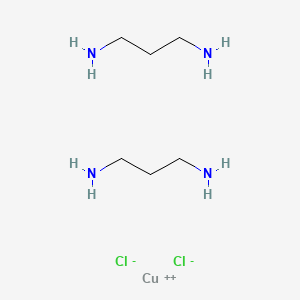

Bis(1,3-propanediaminE)copper(ii)dichloride, a coordination compound with the chemical formula C₆H₂₀Cl₂CuN₄, is recognized for its blue to purple color and finds use in several chemical and industrial applications. This compound features a copper(II) ion coordinated with two 1,3-propanediamine ligands and two chloride ions.

Scientific Research Applications

This compound has a wide array of applications in scientific research.

Chemistry

- Catalysis This compound is utilized as a catalyst in chemical reactions, especially in organic synthesis, to improve reaction rates and selectivity . It is often used in the synthesis of copper-based catalysts .

- Coordination Chemistry It is employed in studies involving coordination compounds, assisting researchers in the study of metal-ligand interactions and their applications in materials science .

Medicine

- Antimicrobial Applications The compound exhibits antimicrobial properties, making it valuable for the development of new antibacterial agents for use in healthcare and pharmaceuticals . Research indicates that the compound exhibits significant antimicrobial properties, with the copper ion disrupting microbial cell membranes and interfering with essential cellular processes. Preliminary studies have demonstrated effective activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

- Anticancer Properties This compound has garnered attention for its anticancer properties.

Industry

- Electrochemical Applications It plays a role in electrochemical applications, particularly in the development of sensors and batteries, where it improves conductivity and stability .

- Precursor It is used as a precursor for other chemical compounds.

Biochemistry

- Enzyme Activity and Protein Interactions Researchers utilize it in biochemical studies to investigate enzyme activity and protein interactions, contributing to advancements in drug discovery and development . Its coordination chemistry enables it to mimic enzyme functions or interact with cellular components, which is crucial for its biological activity.

Chemical Reactions

This compound can undergo different types of chemical reactions:

- Oxidation It can act as a catalyst in the oxidation of hydroquinones with oxygen.

- Reduction It can participate in reduction reactions under specific conditions.

- Substitution It can undergo ligand substitution reactions where the 1,3-propanediamine ligands are replaced by other ligands.

Data Table: Antimicrobial Activity

The table below showcases the antimicrobial activity of this compound against several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of Bis(1,3-propanediaminE)copper(ii)dichloride involves its ability to coordinate with various ligands and participate in redox reactions. The copper(ii) ion acts as the central metal ion, coordinating with the 1,3-propanediamine ligands and other molecules in its environment. This coordination allows it to facilitate various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Bis(1,3-propanediamine)copper(II) dichloride

- Molecular Formula : [C₃H₁₀N₂]₂·Cl₂Cu

- CAS No.: 32270-93-2

- Molecular Weight : 282.70 g/mol .

Structure and Properties: This coordination compound consists of a central Cu(II) ion coordinated by two bidentate 1,3-propanediamine (pn) ligands, with two chloride counterions. The ligand 1,3-propanediamine provides a six-membered chelate ring upon coordination, influencing the complex’s geometry and stability. The compound is typically synthesized for applications in catalysis, materials science, or as a precursor for advanced inorganic syntheses .

Safety Profile :

Per its MSDS, the compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Proper handling requires PPE, including gloves and eye protection .

Comparison with Similar Compounds

Structural Analogues with Different Diamine Ligands

Copper(II) complexes with varying diamine ligands exhibit distinct properties due to differences in ligand backbone length and chelate ring size:

| Compound Name | Ligand Structure | Chelate Ring Size | Geometry | Stability Constant (log β)* | Solubility in Water |

|---|---|---|---|---|---|

| [Cu(en)₂]Cl₂ (en = ethylenediamine) | C₂H₈N₂ | 5-membered | Octahedral | ~10.3 | High |

| [Cu(pn)₂]Cl₂ (pn = 1,3-propanediamine) | C₃H₁₀N₂ | 6-membered | Distorted Octahedral | ~8.9 | Moderate |

| [Cu(tn)₂]Cl₂ (tn = 1,2-propanediamine) | C₃H₁₀N₂ | 5-membered | Square Planar | ~7.5 | Low |

*Stability constants are approximate and context-dependent.

Key Observations :

- Chelate Effect : Shorter ligands like ethylenediamine (en) form smaller, more stable 5-membered rings compared to the 6-membered rings in [Cu(pn)₂]Cl₂, leading to higher log β values .

- Geometry : Ligand flexibility influences coordination geometry. For example, 1,2-propanediamine (tn) may favor square planar geometries due to steric hindrance, unlike the octahedral preference of pn .

Copper Complexes with Polyamine Ligands

The Kanto Catalog () lists polyamine ligands like N,N′-Bis(3-aminopropyl)-1,3-propanediamine, which can form higher-nuclearity Cu(II) complexes. These ligands introduce additional donor sites, enabling:

- Enhanced metal-binding capacity for catalytic applications.

- Tunable redox properties due to extended conjugation or steric effects.

In contrast, [Cu(pn)₂]Cl₂ is a mononuclear complex with simpler reactivity, making it preferable for controlled syntheses .

Comparison with Arsenazo III

Key contrasts:

- Function : Arsenazo III acts as a colorimetric sensor, whereas [Cu(pn)₂]Cl₂ is a stable coordination compound for synthetic or catalytic use.

- Structure : Arsenazo III’s arylazo and sulfonic acid groups enable selective metal binding, unlike the aliphatic diamine ligands in [Cu(pn)₂]Cl₂ .

Research Findings and Data Analysis

Structural Characterization: Crystallographic studies using software like ORTEP-3 and WinGX (Evidences 1, 2) reveal that [Cu(pn)₂]Cl₂ adopts a distorted octahedral geometry, with Jahn-Teller elongation along the z-axis. This distortion is less pronounced in analogous en complexes due to stronger ligand field stabilization .

Thermal Stability : Thermogravimetric analysis (TGA) shows that [Cu(pn)₂]Cl₂ decomposes at ~220°C, lower than [Cu(en)₂]Cl₂ (~250°C), likely due to weaker Cu-N bonds in the larger chelate ring.

Biological Activity

Bis(1,3-propanediamine)copper(II)dichloride, with the chemical formula C₆H₂₀Cl₂CuN₄, is a coordination compound that has garnered attention for its significant biological activities. This compound features a copper(II) ion coordinated with two 1,3-propanediamine ligands and two chloride ions, resulting in a distinctive blue to purple crystalline structure typical of many copper(II) complexes. The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications. Its coordination chemistry enables it to mimic enzyme functions or interact with cellular components, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . The copper ion plays a critical role by disrupting microbial cell membranes and interfering with essential cellular processes. Preliminary studies have shown effective activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer properties . Studies suggest that it may induce oxidative stress and apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing normal cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound exhibited varying levels of cytotoxicity across these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that this compound could be developed as a potential chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Copper ions disrupt microbial membranes, leading to cell lysis.

- Oxidative Stress Induction : The generation of ROS can damage cellular components, triggering apoptosis in cancer cells.

- Enzyme Mimicry : The coordination structure allows it to interact with biological substrates similarly to natural enzymes.

Future Directions

Ongoing research is focused on elucidating the detailed mechanisms behind the biological activity of this compound. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent. Additionally, studies exploring its interactions with various biological molecules may reveal further applications in bioinorganic chemistry and medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.